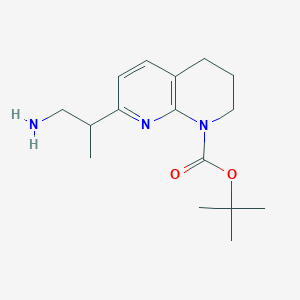

Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Tert-butyl 7-(1-aminopropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a substituted 1,8-naphthyridine derivative featuring a tert-butyl carbamate group at the 1-position and a 1-aminopropan-2-yl substituent at the 7-position. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural flexibility allows for further functionalization, making it valuable in drug discovery pipelines.

Properties

IUPAC Name |

tert-butyl 7-(1-aminopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-11(10-17)13-8-7-12-6-5-9-19(14(12)18-13)15(20)21-16(2,3)4/h7-8,11H,5-6,9-10,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMOBFPUGIGVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS No. 1467822-57-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological implications through various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.38 g/mol. The structural characteristics contribute to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar naphthyridine structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the carboxylate group in the structure enhances interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity and Anticancer Potential

Studies on related naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, certain naphthyridine-based compounds have been tested against human cervical cancer (HeLa) and colon cancer (HCT116) cells, showing promising results in inhibiting cell proliferation . The mechanism often involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.

Enzyme Inhibition

Naphthyridine derivatives are also explored for their enzyme inhibitory potential. They have been shown to inhibit enzymes such as alkaline phosphatase and acetylcholinesterase, which are linked to various diseases including cancer and neurodegenerative disorders . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through multi-step reactions involving naphthyridine precursors and amine coupling reactions. The yield and purity of the synthesized compound are crucial for evaluating its biological activity.

A structure-activity relationship analysis suggests that modifications at various positions on the naphthyridine ring can significantly alter biological efficacy. For instance, introducing different substituents can enhance or reduce cytotoxicity depending on their electronic and steric properties .

Case Study 1: Antimicrobial Testing

A study conducted on a series of naphthyridine derivatives demonstrated that modifications at the 7-position significantly enhanced antibacterial activity against Gram-positive bacteria. The compound tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cytotoxicity Assay

In vitro assays using MTT assays on HeLa cells revealed that tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. Further mechanistic studies indicated that the compound induces apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1,8-naphthyridine scaffold is highly modular, with substitutions at the 7-position significantly influencing physicochemical and biological properties. Key analogues include:

Key Observations :

- Electron-Withdrawing vs.

- Solubility: Amino and hydroxy substituents enhance aqueous solubility via hydrogen bonding, whereas chloro and methyl groups increase lipophilicity .

- Synthetic Versatility: The 1-aminopropan-2-yl group in the target compound enables secondary functionalization (e.g., amide coupling), which is less feasible with chloro or methyl groups .

Physicochemical and Spectroscopic Data

- NMR Profiles: Target Compound: Expected signals include tert-butyl protons at δ 1.44 ppm (s, 9H) and aminopropyl protons at δ 3.5–3.8 ppm (m, CH₂NH₂) . 7-Chloro Analogue: Distinct aromatic proton signals at δ 7.28–7.25 ppm (m, 1H) and δ 6.78 ppm (d, 1H) .

- LC-MS : The target compound shows a molecular ion peak at m/z 291.39 ([M+H]⁺), consistent with its molecular weight .

Challenges and Limitations

- Synthetic Complexity: Amino-substituted derivatives require multi-step protection/deprotection strategies, increasing production costs .

- Stability : Hydroxyethyl derivatives may undergo oxidation under acidic conditions, necessitating stabilizers like TBC .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted 1,8-naphthyridine core, followed by the introduction of the tert-butyl carbamate (Boc) protecting group on the amine moiety and the installation of the 1-aminopropan-2-yl side chain at the 7-position. The key synthetic steps include:

- Protection of amino groups using Boc or other protecting groups to prevent side reactions during subsequent steps.

- Formation of amide bonds by coupling carboxylic acid derivatives with amines using activating agents.

- Palladium-catalyzed cross-coupling reactions to introduce substituents on the aromatic ring.

- Deprotection steps to remove protecting groups under controlled acidic or basic conditions.

Protection and Deprotection Techniques

The tert-butyl carbamate (Boc) group is commonly used to protect amino groups. It can be removed under acidic conditions such as treatment with trifluoroacetic acid (TFA) neat or diluted in solvents like dichloromethane (DCM) or dioxane at room temperature or elevated temperatures (e.g., 60°C for 2 hours).

Other protecting groups mentioned in related synthetic routes include benzyl carbamates (removed by hydrogenolysis using Pd/C catalysts), Alloc groups (removed by tetrakis(triphenylphosphine)palladium(0) with allyl scavengers), and FMOC groups (removed under mild basic conditions such as piperidine in DMF).

Amide Bond Formation

The coupling of carboxylic acids with amines to form amide bonds is a crucial step in constructing the compound. This can be achieved by:

Using activating agents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBT (1-hydroxybenzotriazole), HOAT, T3P, HATU , or di-(N-succinimidyl)-carbonate in dry aprotic solvents like DCM, MeCN, or DMF at temperatures ranging from -20°C to +60°C.

Alternatively, the carboxylic acid can be converted into an acid chloride by reaction with oxalyl chloride or thionyl chloride in solvents such as DCM between -20°C and +60°C, followed by reaction with the amine.

Palladium-Catalyzed Coupling Reactions

To introduce or modify substituents on the naphthyridine ring, palladium-catalyzed cross-coupling reactions are employed:

Suzuki-Miyaura coupling : Reaction of aromatic halides (usually bromides) with boronic acid derivatives or boronate esters in the presence of palladium catalysts such as Pd(PPh3)4, Pd(OAc)2 with ligands (trialkylphosphines, dialkylphosphinobiphenyls like S-Phos), and bases like K2CO3 or Cs2CO3 in solvents such as toluene, THF, or dioxane at 20–120°C.

Buchwald-Hartwig amination : Coupling of aromatic halides with amines under palladium catalysis with bases such as tBuONa or K3PO4 in similar solvents and temperature ranges.

Catalysts can be prepared in situ or used as commercially available palladacycle precatalysts or N-heterocyclic carbene complexes (e.g., PEPPSI-IPr).

Side Chain Introduction: Aminopropan-2-yl Group

The introduction of the 1-aminopropan-2-yl side chain at the 7-position of the naphthyridine core is typically achieved via:

Nucleophilic substitution reactions of halogenated intermediates with amines under controlled conditions (0–120°C) in solvents like THF, MeCN, DMF, or NMP.

Protection of the amine as Boc during the reaction to prevent side reactions, followed by deprotection.

Reductive amination or other condensation techniques may also be employed to install the aminopropan-2-yl group, often in the presence of drying agents or azeotropic removal of water to drive the reaction forward.

Optimization and Reaction Conditions

The reaction conditions vary depending on the particular step and reagents but generally fall within these ranges:

| Step | Reagents/Conditions | Temperature Range | Solvents |

|---|---|---|---|

| Boc Deprotection | TFA neat or diluted, HCl in MeOH or dioxane | Room temp to 60°C | TFA, MeOH, Dioxane, DCM |

| Amide Coupling | DCC, EDC, HOBT, HATU, T3P | -20°C to +60°C | DCM, MeCN, DMF |

| Acid Chloride Formation | Oxalyl chloride, Thionyl chloride | -20°C to +60°C | DCM |

| Pd-Catalyzed Coupling | Pd(PPh3)4, Pd(OAc)2 + ligands | 20°C to 120°C | Toluene, THF, Dioxane, DMF |

| Amination/Nucleophilic Subst. | Amines, bases (K2CO3, tBuONa) | 0°C to 120°C | THF, MeCN, DMF, NMP |

Research Findings and Notes

The synthetic methods are adaptable and can be optimized for different substituents on the naphthyridine ring and side chains by adjusting catalysts, ligands, and reaction conditions.

The Boc group is preferred for protecting the amine during multi-step synthesis due to its stability and ease of removal under mild acidic conditions.

Palladium-catalyzed cross-couplings are highly efficient for functionalizing the aromatic core, with a variety of ligands and catalyst systems available to improve yield and selectivity.

The compound’s synthesis may involve intermediate steps such as reduction of esters to alcohols and oxidation to aldehydes, followed by further functional group transformations.

The synthetic protocols are supported by extensive literature on 1,8-naphthyridine derivatives, which are known for their pharmaceutical relevance, especially as antibacterial agents.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Boc2O, base (e.g., TEA), solvent (DCM) | Protect amine groups |

| 2 | Amide Bond Formation | DCC, EDC, HOBT, HATU in DCM/DMF at -20 to 60°C | Couple carboxylic acid and amine |

| 3 | Acid Chloride Formation | Oxalyl chloride or thionyl chloride in DCM | Activate acid for amide coupling |

| 4 | Pd-Catalyzed Coupling | Pd(PPh3)4 or Pd(OAc)2 + ligands, base, 20–120°C | Introduce aromatic substituents |

| 5 | Nucleophilic Substitution | Amines in THF, MeCN, or DMF at 0–120°C | Install aminopropan-2-yl side chain |

| 6 | Deprotection | TFA neat or diluted, HCl in MeOH/dioxane | Remove Boc protecting group |

Q & A

Basic: What are common synthetic routes for synthesizing tert-butyl 7-(1-aminopropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

Answer:

A key strategy involves lithiation-alkylation sequences. For example:

- Step 1: Lithiation of a precursor (e.g., tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate) with sec-butyllithium (s-BuLi) in THF at −78°C under nitrogen .

- Step 2: Alkylation with electrophiles like tert-butyl (R)-3-(iodomethyl)pyrrolidine-1-carboxylate, followed by quenching with NH4Cl and extraction .

- Purification: Mass-directed HPLC or column chromatography, yielding the target compound (14% reported in one case) .

Key Considerations:

- Nitrogen atmosphere prevents oxidation.

- Low temperatures (−78°C) minimize side reactions during lithiation .

Advanced: How can researchers optimize the low yield (e.g., 14%) in the alkylation step?

Answer:

Yield improvement requires systematic parameter screening:

Case Study: The 14% yield in highlights the need for iterative optimization, potentially via Design of Experiments (DoE) frameworks.

Basic: What spectroscopic methods validate the structure of this compound?

Answer:

- <sup>1</sup>H NMR: Peaks for tert-butyl (δ ~1.44 ppm, singlet) and naphthyridine protons (δ ~6.78–7.28 ppm, multiplet) .

- <sup>13</sup>C NMR: Signals for carbonyl (δ ~170 ppm) and aromatic carbons (δ ~116–152 ppm) .

- LC-MS: Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 318) and purity .

- IR: Stretches for C=O (~1680 cm<sup>−1</sup>) and NH (~3300 cm<sup>−1</sup>) .

Best Practice: Compare spectra with intermediates (e.g., tert-butyl 7-methyl derivatives) to track functional group transformations .

Advanced: How to address stereochemical challenges in the 1-aminopropan-2-yl substituent?

Answer:

- Chiral Auxiliaries: Use enantiopure precursors like tert-butyl (R)-3-formylpyrrolidine-1-carboxylate, synthesized via IBX oxidation of hydroxymethyl intermediates .

- Asymmetric Catalysis: Employ palladium-catalyzed reductive cyclization (see for nitroarene strategies) to control stereochemistry.

- Analytical Validation: Chiral HPLC or NMR derivatization (e.g., Mosher’s esters) confirms enantiopurity .

Example: In , IBX oxidation of tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate yielded the aldehyde with retained stereochemistry.

Basic: What functional group transformations are feasible for this compound?

Answer:

Note: Thiation requires anhydrous conditions to avoid hydrolysis .

Advanced: How to resolve contradictions in reaction outcomes when using different palladium catalysts?

Answer:

Contradictions often arise from ligand effects or solvent polarity:

- Ligand Screening: Bulky ligands (e.g., XPhos) may improve steric control in reductive cyclizations .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance catalyst stability vs. THF .

- Mechanistic Probes: Use <sup>31</sup>P NMR to monitor phosphonate intermediates in palladium-mediated steps .

Case Study: In , formic acid derivatives acted as CO surrogates in nitroarene cyclization, highlighting solvent-dependent catalyst efficiency.

Basic: What safety precautions are recommended for handling this compound?

Answer:

- GHS Classification: No known hazards reported for structurally similar tert-butyl carbamates .

- Best Practices: Use fume hoods, nitrile gloves, and avoid inhalation/contact. Quench reactive intermediates (e.g., s-BuLi) with iPrOH .

Advanced: How to design a multi-step synthesis route integrating this compound into larger heterocyclic systems?

Answer:

- Retrosynthesis: Deconstruct the naphthyridine core into pyridine and amine precursors (see for dioxolane-based strategies).

- Convergent Routes: Couple phosphonate-containing intermediates (e.g., diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate) with aldehydes via Horner-Wadsworth-Emmons reactions .

- Purification: Use preparative HPLC for polar intermediates .

Example: In , tert-butyl 3-formylpiperidine-1-carboxylate was coupled with a phosphonate intermediate to extend the heterocyclic framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.